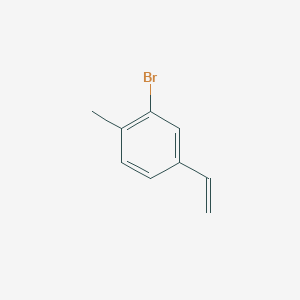

2-Bromo-4-ethenyl-1-methylbenzene

説明

2-Bromo-4-ethenyl-1-methylbenzene, also known as 2-bromoallylbenzene, is an organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. The compound has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. In addition, it has been used as a reagent in various reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of heterocyclic compounds.

科学的研究の応用

Thermochemical Properties

Thermochemistry of Halogen-Substituted Methylbenzenes

The thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 2-Bromo-4-ethenyl-1-methylbenzene, have been studied extensively. These investigations have covered vapor pressures, vaporization, fusion, and sublimation enthalpies, employing transpiration methods to ensure accurate and internally consistent measurements. Quantum-chemical methods were utilized to calculate gas-phase enthalpies of formation for these compounds, providing essential data for understanding their thermochemical behavior. This research aids in the development of simple group-additivity procedures for estimating vaporization enthalpies and both gas-phase and liquid-phase enthalpies of formation of halogen-substituted methylbenzenes (Verevkin et al., 2015).

Organic Synthesis Applications

Selective Radical Cyclisation

The controlled-potential reduction of bromo-substituted ethers, closely related to this compound, has been shown to lead to high yields of tetrahydrofuran derivatives. This process, catalyzed by electrogenerated nickel(I) tetramethylcyclam, demonstrates the utility of bromo-substituted compounds in facilitating selective radical cyclisation reactions, a valuable method in organic synthesis for constructing complex cyclic structures (Esteves, Ferreira, & Medeiros, 2007).

Synthesis of Benzophenone Derivatives

2-Bromo-4,5,2′,4′,6′-Pentamethoxyl benzophenone, a derivative closely related to the compound of interest, highlights the role of bromo-substituted molecules as intermediates in synthesizing key compounds. The methodology involves a two-step process starting from trimethoxybenzene, showcasing the strategic use of bromo-substituted compounds in complex organic syntheses (Jin, 2011).

Chemical Reactivity and Mechanistic Insights

Methylbenzene Hydrocarbon Pool in Methanol-to-Olefins Conversion

Research into the methanol-to-olefins (MTO) reaction over zeolite H-ZSM-5 has revealed the formation and reactivity of a methylbenzenes hydrocarbon pool, which includes derivatives similar to this compound. This work provides valuable mechanistic insights into the conversion processes, showing how different methylbenzenes contribute to the formation of key industrial chemicals like ethene and propene. The study emphasizes the role of bromo-substituted compounds in understanding catalytic processes and enhancing selectivity towards desired products (Wang et al., 2015).

特性

IUPAC Name |

2-bromo-4-ethenyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMTVCPQOZZZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

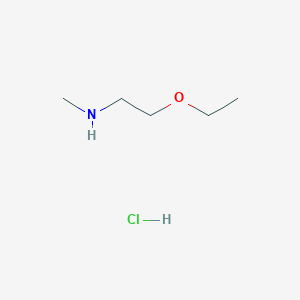

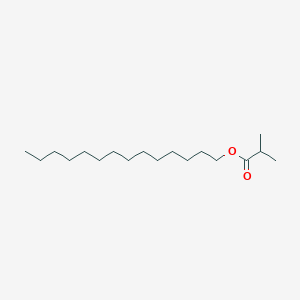

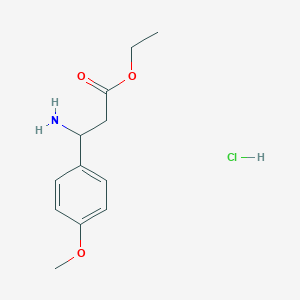

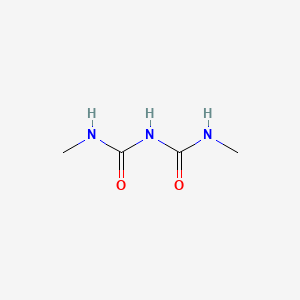

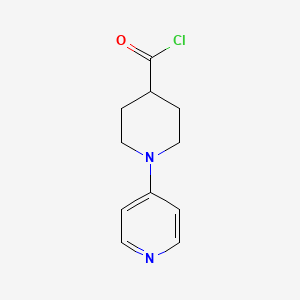

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)

![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)